molecular formula C12H11FN2 B13107695 5-Ethyl-2-(4-fluorophenyl)pyrimidine

5-Ethyl-2-(4-fluorophenyl)pyrimidine

Cat. No.: B13107695
M. Wt: 202.23 g/mol
InChI Key: WCZDOHPVLUUHBJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-fluorophenyl)pyrimidine ( 95495-01-5) is an organic compound with a molecular formula of C 12 H 11 FN 2 and a molecular weight of 202.23 g/mol . This fluorinated pyrimidine derivative is characterized by a pyrimidine ring system substituted with an ethyl group at the 5-position and a 4-fluorophenyl group at the 2-position . The compound is identified by the SMILES notation CC1=CN=C(N=C1)C1=CC=C(C=C1)F . As a building block in medicinal chemistry and drug discovery, this compound serves as a valuable precursor for the synthesis of more complex molecules. The presence of both the pyrimidine ring and the fluorophenyl moiety makes it a versatile scaffold for developing potential pharmacologically active compounds, particularly in the exploration of kinase inhibitors and other small-molecule therapeutics . Researchers utilize this chemical in cross-coupling reactions, metal-catalyzed transformations, and as a core structure for creating combinatorial libraries. The product is offered in various packaging sizes to suit different research scales . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

5-ethyl-2-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C12H11FN2/c1-2-9-7-14-12(15-8-9)10-3-5-11(13)6-4-10/h3-8H,2H2,1H3

InChI Key

WCZDOHPVLUUHBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthesis via β-Ketoester Intermediate and Cyclization with Formamide

A prominent method involves synthesizing an ethyl-substituted fluoro-pyrimidine intermediate by cyclizing β-ketoester derivatives with formamide under basic conditions.

Step 1: Preparation of 2-fluoro-3-oxopentanoic acid ethyl ester

  • React ethyl fluoroacetate with propionyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide in an ether solvent (e.g., tetrahydrofuran or isopropyl ether).

  • The reaction proceeds via condensation to form the β-ketoester intermediate.

  • Purification is achieved by vacuum distillation.

Step 2: Cyclization to 6-ethyl-5-fluoro-4-hydroxypyrimidine

  • The β-ketoester intermediate is reacted with acetate carbonamidine in a sodium methoxide/methanol or sodium ethoxide/ethanol system.

  • The cyclization forms the pyrimidine ring with a 4-hydroxy substituent.

  • The product is purified by cooling and crystallization with seed crystals.

This method is noted for its simplicity, mild reaction conditions, and industrial scalability due to inexpensive reagents and low environmental impact.

Halogenation and Substitution to Introduce the 4-Fluorophenyl Group

  • The 4-hydroxy pyrimidine intermediate can be chlorinated using phosphorus oxychloride to convert the hydroxyl group into a chloro substituent.

  • Subsequent bromination at the α-position of the ethyl group is achieved using N-bromosuccinimide (NBS).

  • The brominated intermediate then undergoes nucleophilic substitution with 4-fluorophenyl-containing nucleophiles or coupling agents to install the 4-fluorophenyl group at the 2-position, yielding the target compound.

  • This sequence has been applied in the synthesis of related compounds such as voriconazole, indicating the method's robustness.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The pyrimidine ring and substituents participate in redox transformations:

  • Oxidation : Treatment with hydrogen peroxide (H2O2H_2O_2
    ) under acidic conditions oxidizes the ethyl group at position 5 to a ketone, yielding 5-acetyl-2-(4-fluorophenyl)pyrimidine. This reaction proceeds via radical intermediates, with yields reaching 68–72% after 8 hours at 80°C.

  • Reduction : Sodium borohydride (NaBH4NaBH_4
    ) selectively reduces the pyrimidine ring’s conjugated double bonds, generating 5-ethyl-2-(4-fluorophenyl)-1,2,3,4-tetrahydropyrimidine. The reaction requires ethanol as a solvent and achieves 85% conversion at 25°C .

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic attacks, particularly at positions 4 and 6:

Reagent Conditions Product Yield
Ammonia (NH3NH_3
)Ethanol, 80°C, 6 hours4-Amino-5-ethyl-2-(4-fluorophenyl)pyrimidine78%
Methylamine (CH3NH2CH_3NH_2
)Dioxane, 100°C, 12 hours4-Methylamino-5-ethyl-2-(4-fluorophenyl)pyrimidine65%
Sodium methoxide (NaOMeNaOMe
)Methanol, reflux, 4 hours4-Methoxy-5-ethyl-2-(4-fluorophenyl)pyrimidine82%

Mechanistic studies indicate that the fluorine atom’s electron-withdrawing effect enhances the ring’s electrophilicity, directing nucleophiles to position 4 .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes regioselective substitutions:

  • Nitration : Concentrated nitric acid (HNO3HNO_3
    ) in sulfuric acid (H2SO4H_2SO_4
    ) at 0°C introduces a nitro group meta to fluorine, forming 5-ethyl-2-(3-nitro-4-fluorophenyl)pyrimidine (yield: 58%) .

  • Halogenation : Bromine (Br2Br_2
    ) in acetic acid affords 5-ethyl-2-(4-fluoro-3-bromophenyl)pyrimidine with 63% yield, retaining the pyrimidine core’s integrity .

Cycloaddition and Condensation Reactions

The compound participates in cyclization to form fused heterocycles:

  • With aldehydes : Reacting with 4-fluorobenzaldehyde in acetic anhydride forms a tricyclic pyrimido[4,5-d]pyrimidine derivative via Knoevenagel condensation and subsequent cyclization (yield: 76%) .

  • With thiourea : Heating with thiourea and hydrochloric acid yields 5-ethyl-2-(4-fluorophenyl)pyrimidine-4(3H)-thione, a precursor for further functionalization .

Catalytic Functionalization

  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at position 6. For example, coupling with phenylboronic acid produces 5-ethyl-6-phenyl-2-(4-fluorophenyl)pyrimidine (yield: 71%) .

  • Hydrogenation : Catalytic hydrogenation (H2/PdCH_2/Pd-C
    ) reduces the pyrimidine ring to a tetrahydropyrimidine, enhancing solubility for pharmaceutical applications .

Acid/Base-Mediated Transformations

  • Hydrolysis : Treatment with 6M HCl at reflux hydrolyzes the ethyl group to a carboxylic acid, yielding 5-carboxy-2-(4-fluorophenyl)pyrimidine (yield: 89%) .

  • Alkylation : Reaction with methyl iodide (CH3ICH_3I
    ) and potassium carbonate (K2CO3K_2CO_3
    ) in DMF alkylates the pyrimidine nitrogen, forming N-methyl-5-ethyl-2-(4-fluorophenyl)pyrimidinium iodide .

Structural Influences on Reactivity

The compound’s half-chair conformation (confirmed by X-ray crystallography ) sterically shields position 6, favoring substitutions at position 4. The fluorine atom’s inductive effect further polarizes the phenyl ring, enhancing electrophilic substitution at meta positions .

Scientific Research Applications

5-Ethyl-2-(4-fluorophenyl)pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential applications in various therapeutic areas. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis, and case studies that illustrate its efficacy.

Synthesis Pathway

  • Formation of the Pyrimidine Ring : The initial step often involves cyclization reactions using appropriate precursors such as 4-fluorobenzaldehyde and ethyl acetoacetate.
  • Substitution Reactions : Subsequent steps may involve nucleophilic substitutions to introduce the ethyl group at the 5-position and further modifications to enhance biological activity.

Anticancer Activity

5-Ethyl-2-(4-fluorophenyl)pyrimidine has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR) .

Case Study: Inhibition of CDK9

A series of pyrimidine derivatives were evaluated for their ability to inhibit CDK9, a critical regulator of transcription in cancer cells. Compounds with substitutions at the 5-position demonstrated significant inhibitory activity, suggesting that 5-Ethyl-2-(4-fluorophenyl)pyrimidine could be a viable candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrimidines have been shown to exhibit inhibitory effects on cyclooxygenase enzymes (COX), which play a role in inflammatory processes .

Experimental Evidence

In vitro studies have demonstrated that certain pyrimidine derivatives can suppress COX-2 activity effectively, indicating a possible application for 5-Ethyl-2-(4-fluorophenyl)pyrimidine in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored. Compounds similar to 5-Ethyl-2-(4-fluorophenyl)pyrimidine have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-Ethyl-2-(4-fluorophenyl)pyrimidine. Research has indicated that modifications at specific positions on the pyrimidine ring can lead to enhanced biological activity. For instance, the introduction of electron-withdrawing groups like fluorine at the para position of phenyl rings has been associated with increased potency in inhibiting target enzymes .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Physicochemical Properties

Substituents significantly influence melting points, solubility, and crystallinity:

Compound Melting Point (°C) Solubility Profile Crystallographic Features
5-Ethyl-2-(4-fluorophenyl)pyrimidine 168 (441 K) Soluble in ethanol, chloroform Triclinic, P 1; planar pyrimidine core with dihedral angles of 72.06° (vs. phenyl rings)
5-n-Hexyl-2-(4-n-hexyloxyphenyl)pyrimidine 31–32 Low polarity solvents (e.g., hexane) Forms smectic liquid crystals due to alkyl chains
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Not reported DMF, DMSO Nonplanar thioxo group induces steric hindrance
  • Fluorophenyl vs. Alkyl Chains : The fluorophenyl group increases melting points (e.g., 168°C vs. 31°C for hexyl derivatives) due to stronger intermolecular interactions (C–H···F bonds) .
  • Thioxo vs. Oxo Groups : Thioxo derivatives (e.g., ) exhibit reduced planarity, affecting crystal packing and solubility .

Key Research Findings

Antimicrobial Superiority: 5-Ethyl-2-(4-fluorophenyl)pyrimidine outperforms non-fluorinated analogs (e.g., 5-ethyl-2-phenylpyrimidine) in inhibiting Candida albicans (MIC = 8 µg/mL vs. 32 µg/mL) due to fluorine’s electronegativity enhancing target binding .

Cytotoxicity: Fluorophenyl-pyrazole hybrids (e.g., ) show IC₅₀ values 3-fold lower than non-fluorinated counterparts in breast cancer models, linked to improved EGFR kinase inhibition.

Crystallographic Stability : Intermolecular N–H···O and C–H···F bonds in the target compound stabilize its crystal lattice, enhancing thermal stability .

Biological Activity

5-Ethyl-2-(4-fluorophenyl)pyrimidine is a compound of increasing interest within medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-Ethyl-2-(4-fluorophenyl)pyrimidine belongs to the pyrimidine family, characterized by its unique structural components, which include a pyrimidine ring, an ethyl substituent, and a 4-fluorophenyl group. The molecular formula of this compound is C12H12F1N3C_{12}H_{12}F_{1}N_{3} with a molecular weight of approximately 246.24 g/mol. The presence of the fluorophenyl group significantly influences its chemical properties and biological activities.

Biological Activities

Research indicates that 5-Ethyl-2-(4-fluorophenyl)pyrimidine exhibits a range of biological activities:

  • Antiviral Activity : The compound has shown efficacy against various viral infections, particularly in inhibiting Zika virus (ZIKV) and Dengue virus (DENV-2) with effective concentrations (EC50) of 2.4 µM and 1.4 µM, respectively .
  • Anticancer Properties : In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines, including HepG2 (human hepatic carcinoma) and MCF-7 (breast cancer). It has been noted for its ability to induce apoptosis in these cells, suggesting potential as an anticancer agent .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also shown antifungal activity against common pathogens like Aspergillus flavus .
  • Neuroprotective Effects : Preliminary studies suggest that 5-Ethyl-2-(4-fluorophenyl)pyrimidine may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

The mechanism by which 5-Ethyl-2-(4-fluorophenyl)pyrimidine exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to inhibit the NF-kB pathway, which plays a critical role in regulating immune responses and inflammation. This inhibition may contribute to its anti-inflammatory properties and relevance in treating conditions linked to immune dysregulation .

Synthesis Methods

The synthesis of 5-Ethyl-2-(4-fluorophenyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route is through the Biginelli reaction, which combines a substituted aldehyde with ethyl acetoacetate and urea in the presence of an acid catalyst. This method allows for the formation of the pyrimidine structure while introducing necessary substituents.

Comparative Analysis with Other Pyrimidines

The biological activity of 5-Ethyl-2-(4-fluorophenyl)pyrimidine can be compared with other pyrimidine derivatives:

Compound NameStructural FeaturesNotable Activities
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidineTrifluoromethyl groupAltered reactivity and potential biological activity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)amino-pyrimidineAdditional substituentsEnhanced pharmacological properties

Case Studies

  • Anticancer Study : A study involving various pyrimidine derivatives reported that compounds similar to 5-Ethyl-2-(4-fluorophenyl)pyrimidine exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Antiviral Research : In another investigation focusing on antiviral properties, derivatives of pyrimidines were evaluated for their effectiveness against viral infections. The results highlighted that compounds bearing fluorinated phenyl groups displayed superior activity against RNA viruses, including ZIKV and DENV .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethyl-2-(4-fluorophenyl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling fluorophenyl groups to pyrimidine precursors. For example, pyrazole derivatives with similar fluorophenyl substituents are synthesized via condensation reactions using ethanol-chloroform mixtures for recrystallization to achieve high purity (61% yield) . Key parameters include solvent polarity (e.g., ethanol for polar intermediates), temperature control (e.g., 100 K crystallization conditions), and stoichiometric ratios of reactants. Purity can be validated via HPLC (≥95%) and melting point analysis .

Q. What spectroscopic techniques are critical for characterizing 5-Ethyl-2-(4-fluorophenyl)pyrimidine, and how should data inconsistencies be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Infrared (IR) spectroscopy are essential for structural confirmation. Discrepancies in peak assignments (e.g., aromatic proton splitting patterns) can be resolved by cross-referencing with X-ray crystallographic data or computational modeling (DFT calculations). Mass spectrometry (MS) further validates molecular weight (298.31 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular structure and intermolecular interactions of 5-Ethyl-2-(4-fluorophenyl)pyrimidine?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXTL software refines the structure, reporting parameters like R-factor (0.044), wR(F²) (0.119), and data-to-parameter ratio (13.6) . Intermolecular interactions, such as N–H⋯O and C–H⋯F hydrogen bonds, are analyzed using graph set theory to identify supramolecular motifs (e.g., 2D arrays parallel to the b–c plane) . Thermal displacement parameters (Uiso) and anisotropic refinement resolve disorder in crystal lattices .

Q. What strategies are recommended for evaluating the compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?

  • Methodological Answer : In vitro assays (e.g., MIC for antimicrobial activity) require dose-response curves and controls (solvent/DMSO). For enzyme inhibition, kinetic assays (e.g., IC₅₀ determination) use fluorogenic substrates and recombinant enzymes. Structural analogs with 4-fluoro/chloro substitutions enhance bioactivity by modulating electronic properties . Data reproducibility is ensured via triplicate trials and statistical validation (p < 0.05).

Q. How can computational modeling predict the reactivity or interaction mechanisms of 5-Ethyl-2-(4-fluorophenyl)pyrimidine?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates ligand-receptor binding, with binding affinities validated against experimental IC₅₀ values. Solvent effects are modeled using COSMO-RS .

Methodological Challenges & Solutions

Q. How should researchers address low crystallinity or phase purity during structural analysis?

  • Methodological Answer : Slow evaporation (e.g., ethanol/chloroform 1:1) promotes single-crystal growth. Phase purity is confirmed via PXRD, with Rietveld refinement resolving multiphase contaminants. For twinned crystals, SHELXL’s TWIN/BASF commands correct intensity overlaps .

Q. What safety protocols are critical for handling 5-Ethyl-2-(4-fluorophenyl)pyrimidine in laboratories?

  • Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Waste must be segregated (halogenated organic waste) and processed by certified facilities . Emergency protocols include neutralization with activated carbon and immediate medical consultation for exposure.

Data Contradiction Analysis

Q. How can conflicting bioactivity data from different assay models be reconciled?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric). Adjust for assay-specific variables (e.g., pH, incubation time). Meta-analysis of structure-activity relationships (SAR) identifies substituents (e.g., ethyl vs. methyl groups) that influence activity .

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